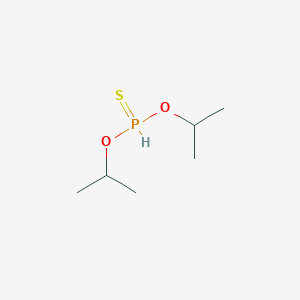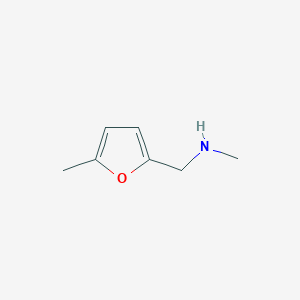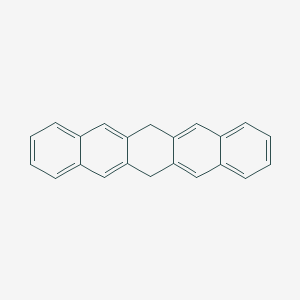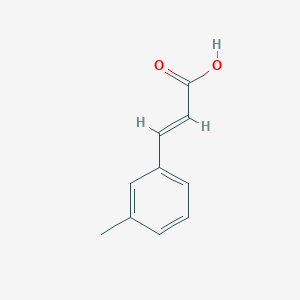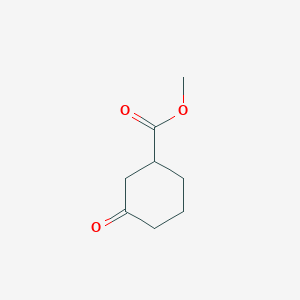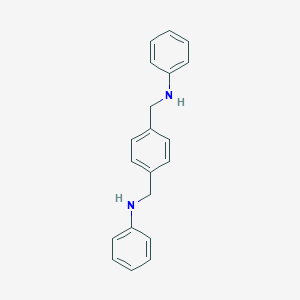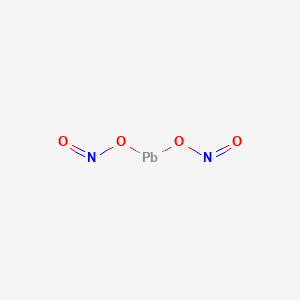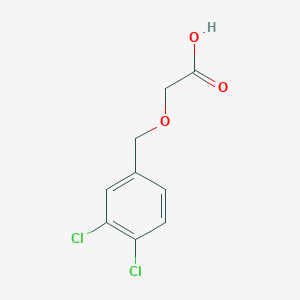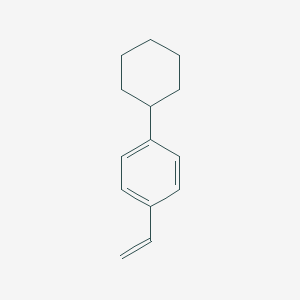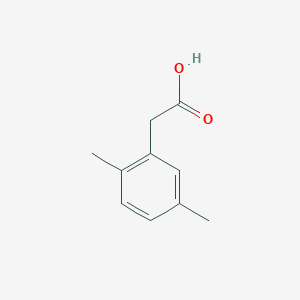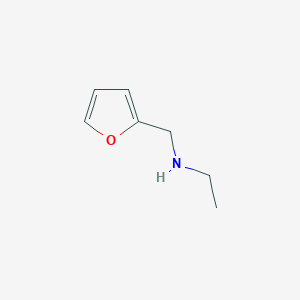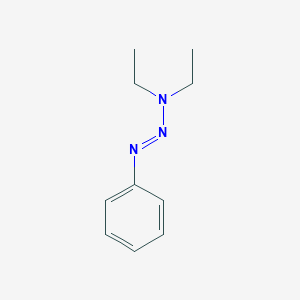
1-Phenyl-3,3-diethyltriazene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenyl-3,3-diethyltriazene (PDET) is a chemical compound that has been extensively studied for its potential applications in scientific research. PDET is a triazene derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research applications. In
科学的研究の応用
1-Phenyl-3,3-diethyltriazene has been found to have a range of scientific research applications. One of the primary applications of 1-Phenyl-3,3-diethyltriazene is in the field of cancer research. 1-Phenyl-3,3-diethyltriazene has been shown to exhibit cytotoxic effects against various cancer cell lines, making it a potential candidate for use in chemotherapy. 1-Phenyl-3,3-diethyltriazene has also been found to have antimicrobial properties, making it a promising candidate for use in the development of new antibiotics.
作用機序
The mechanism of action of 1-Phenyl-3,3-diethyltriazene is not yet fully understood. However, it is believed that 1-Phenyl-3,3-diethyltriazene exerts its cytotoxic effects by inducing DNA damage and inhibiting DNA synthesis. 1-Phenyl-3,3-diethyltriazene has also been found to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells.
Biochemical and Physiological Effects:
1-Phenyl-3,3-diethyltriazene has been found to exhibit a range of biochemical and physiological effects. 1-Phenyl-3,3-diethyltriazene has been shown to induce the production of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and cell death. 1-Phenyl-3,3-diethyltriazene has also been found to inhibit the activity of various enzymes, including acetylcholinesterase and α-glucosidase. In addition, 1-Phenyl-3,3-diethyltriazene has been found to exhibit anti-inflammatory properties, making it a potential candidate for use in the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the primary advantages of 1-Phenyl-3,3-diethyltriazene is its high purity and ease of synthesis. 1-Phenyl-3,3-diethyltriazene can be synthesized under mild reaction conditions and yields a high purity product. In addition, 1-Phenyl-3,3-diethyltriazene exhibits a range of biochemical and physiological effects, making it a promising candidate for use in various research applications. However, one of the limitations of 1-Phenyl-3,3-diethyltriazene is its potential toxicity. 1-Phenyl-3,3-diethyltriazene has been found to exhibit cytotoxic effects, which may limit its use in certain research applications.
将来の方向性
There are several future directions for research on 1-Phenyl-3,3-diethyltriazene. One area of research is the development of new 1-Phenyl-3,3-diethyltriazene derivatives with improved cytotoxicity and selectivity. Another area of research is the investigation of the mechanism of action of 1-Phenyl-3,3-diethyltriazene. Understanding the mechanism of action of 1-Phenyl-3,3-diethyltriazene may lead to the development of new cancer therapies. Finally, the potential use of 1-Phenyl-3,3-diethyltriazene in the treatment of inflammatory diseases warrants further investigation.
Conclusion:
In conclusion, 1-Phenyl-3,3-diethyltriazene is a promising candidate for use in various scientific research applications. 1-Phenyl-3,3-diethyltriazene can be synthesized under mild reaction conditions and yields a high purity product. 1-Phenyl-3,3-diethyltriazene exhibits a range of biochemical and physiological effects, making it a potential candidate for use in cancer research, the development of new antibiotics, and the treatment of inflammatory diseases. However, the potential toxicity of 1-Phenyl-3,3-diethyltriazene may limit its use in certain research applications. Future research on 1-Phenyl-3,3-diethyltriazene should focus on the development of new derivatives with improved cytotoxicity and selectivity, the investigation of its mechanism of action, and its potential use in the treatment of inflammatory diseases.
合成法
1-Phenyl-3,3-diethyltriazene can be synthesized through the reaction of phenylhydrazine with diethyl azodicarboxylate. The reaction proceeds through the formation of a diazo intermediate, which subsequently undergoes a rearrangement to form 1-Phenyl-3,3-diethyltriazene. The synthesis of 1-Phenyl-3,3-diethyltriazene can be carried out under mild reaction conditions and yields a high purity product. The purity of the synthesized 1-Phenyl-3,3-diethyltriazene can be confirmed through NMR and IR spectroscopy.
特性
CAS番号 |
13056-98-9 |
|---|---|
製品名 |
1-Phenyl-3,3-diethyltriazene |
分子式 |
C10H15N3 |
分子量 |
177.25 g/mol |
IUPAC名 |
N-ethyl-N-phenyldiazenylethanamine |
InChI |
InChI=1S/C10H15N3/c1-3-13(4-2)12-11-10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 |
InChIキー |
JHPQXSWFRNIFCC-UHFFFAOYSA-N |
SMILES |
CCN(CC)N=NC1=CC=CC=C1 |
正規SMILES |
CCN(CC)N=NC1=CC=CC=C1 |
その他のCAS番号 |
13056-98-9 |
同義語 |
1-(3-phenyl)-3,3-diethyltriazene PHDAT |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




